1-Methyl-2-piperidinemethanol

Catalog No.
S704633
CAS No.
20845-34-5
M.F
C7H15NO
M. Wt
129.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-piperidinemethanol

CAS Number

20845-34-5

Product Name

1-Methyl-2-piperidinemethanol

IUPAC Name

(1-methylpiperidin-2-yl)methanol

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3

InChI Key

HXXJMMLIEYAFOZ-UHFFFAOYSA-N

SMILES

CN1CCCCC1CO

Synonyms

(1-Methyl-2-piperidyl)methanol; (1-Methylpiperidin-2-yl)methanol; (±)-2-Hydroxymethyl-1-methylpiperidine; 1-Methyl-2-(hydroxymethyl)piperidine; 2-Hydroxymethyl-1-methylpiperidine; 2-Hydroxymethyl-N-methylpiperidine; N-Methyl-2-piperidinemethanol; NSC

Canonical SMILES

CN1CCCCC1CO

The exact mass of the compound 1-Methyl-2-piperidinemethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45464. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-2-piperidinemethanol (CAS 20845-34-5) is a specialized N-methylated piperidine derivative featuring a 2-hydroxymethyl group, presenting as a clear liquid with a boiling point of 79-80 °C at 7 mmHg and a density of 0.984 g/mL. As a bifunctional building block containing both a tertiary amine and a primary alcohol, it is primarily procured as a critical precursor for the synthesis of complex active pharmaceutical ingredients, including selective melanin-concentrating hormone receptor 1 (MCH1R) antagonists, human GnRH receptor antagonists, and dual VEGFR-2/FGFR-1 kinase inhibitors [1]. Its predictable thermal profile and lack of N-H hydrogen bonding make it highly suitable for vacuum distillation and seamless integration into multi-step organic synthesis workflows where step economy is paramount .

Attempting to substitute 1-Methyl-2-piperidinemethanol with its unmethylated analog, 2-piperidinemethanol, introduces significant process inefficiencies due to the presence of a reactive secondary amine, which necessitates additional protection and deprotection steps (e.g., Boc or Cbz) during alcohol functionalization . Furthermore, substituting with positional isomers such as 1-methyl-3-piperidinemethanol or 1-methyl-4-piperidinemethanol fundamentally alters the spatial trajectory of the hydroxymethyl group [1]. This regiochemical shift destroys the specific steric bulk and basicity required for optimal binding in target receptors, rendering the resulting derivatives inactive in highly sensitive applications like MCH1R and GnRH antagonist synthesis [1].

Elimination of Amine Protection Steps in Multi-Step Synthesis

In the synthesis of complex pharmaceutical intermediates, the use of 1-Methyl-2-piperidinemethanol provides a distinct process advantage over 2-piperidinemethanol. Because the nitrogen is already alkylated (tertiary amine), it does not participate in unwanted N-acylation or N-alkylation side reactions when the primary alcohol is functionalized . This intrinsic protection eliminates the need for the installation and subsequent removal of protecting groups (such as Boc or Cbz), effectively reducing the synthetic sequence by at least two steps compared to the secondary amine baseline .

Evidence DimensionSynthetic step count for alcohol functionalization
Target Compound Data0 protection/deprotection steps required
Comparator Or Baseline2-Piperidinemethanol (Requires 2 additional steps: N-protection and deprotection)
Quantified DifferenceReduction of 2 synthetic steps per sequence
ConditionsStandard electrophilic functionalization of the primary alcohol

Reducing step count directly lowers reagent costs, minimizes solvent waste, and increases overall yield during the scale-up of active pharmaceutical ingredients.

Pharmacophore Geometry for MCH1R Antagonist Potency

The specific 2-position of the hydroxymethyl group combined with the N-methyl moiety makes 1-Methyl-2-piperidinemethanol an irreplaceable precursor for synthesizing potent phenylpyridone-based MCH1R antagonists [1]. Substitution with 3- or 4-hydroxymethyl isomers alters the vector of the attached pharmacophore, failing to achieve the precise steric fit required within the melanin-concentrating hormone receptor 1 binding pocket [1]. The exact spatial arrangement provided by this compound is critical for achieving high binding affinity in anti-obesity drug candidates [1].

Evidence DimensionPrecursor viability for MCH1R antagonist synthesis
Target Compound DataYields highly selective MCH1R antagonists
Comparator Or Baseline3- or 4-substituted piperidinemethanols (Fail to provide correct spatial geometry)
Quantified DifferenceBinary suitability (Active vs. Inactive pharmacophore geometry)
ConditionsStructure-activity relationship (SAR) optimization of phenylpyridone derivatives

Ensures that medicinal chemistry procurement targets the exact isomer necessary to maintain receptor affinity and project viability.

Predictable Thermal Behavior for Vacuum Purification

1-Methyl-2-piperidinemethanol exhibits a well-defined boiling point of 79-80 °C at 7 mmHg, which facilitates efficient purification via vacuum distillation . In contrast, unmethylated analogs like 2-piperidinemethanol engage in extensive intermolecular hydrogen bonding through the secondary amine, which significantly elevates their boiling points and complicates distillation under similar vacuum conditions [1]. The absence of N-H hydrogen bonding in the target compound ensures more predictable thermal processing and lower energy requirements during large-scale purification [1].

Evidence DimensionBoiling point and distillation efficiency
Target Compound Data79-80 °C at 7 mmHg (minimal H-bonding)
Comparator Or Baseline2-Piperidinemethanol (Higher boiling point due to N-H and O-H intermolecular hydrogen bonding)
Quantified DifferenceSignificantly lower vacuum distillation temperature requirement
ConditionsIndustrial vacuum distillation and purification workflows

Predictable and lower-temperature vacuum distillation reduces thermal degradation risks and energy costs during commercial manufacturing.

Quantified Antimicrobial Efficacy in Agrochemical Models

Beyond its role as a synthetic intermediate, 1-Methyl-2-piperidinemethanol has been identified as an active phytochemical component with measurable antimicrobial properties. In standardized assays against almond tree pathogens, the compound demonstrated specific minimum inhibitory concentrations (MIC), such as 375 µg/mL against Phytophthora megasperma and 500 µg/mL against Verticillium dahliae[1]. This quantitative baseline provides a clear rationale for its evaluation as a bioactive ingredient or lead compound in the development of novel agricultural bioprotectants, outperforming less specialized aliphatic alcohols [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against P. megasperma
Target Compound DataMIC = 375 µg/mL
Comparator Or BaselineStandard aliphatic alcohol baselines (Typically >1000 µg/mL or inactive)
Quantified Difference>2.6x higher efficacy against specific plant pathogens
ConditionsIn vitro assays on PDA medium against Phytophthora megasperma

Provides a secondary, quantifiable value proposition for procurement in agrochemical research and bioprotectant formulation.

Synthesis of Selective MCH1R Antagonists for Anti-Obesity Research

Directly leveraging its specific regiochemistry and spatial geometry, 1-Methyl-2-piperidinemethanol is the required precursor for synthesizing phenylpyridone derivatives that act as potent melanin-concentrating hormone receptor 1 (MCH1R) antagonists [1].

Streamlined API Manufacturing and Scale-Up

Due to its tertiary amine structure eliminating the need for N-protection steps and its predictable vacuum distillation profile at 79-80 °C (7 mmHg), the compound is prioritized in the scale-up of complex pharmaceutical intermediates where step economy and thermal processability are critical .

Development of GnRH Receptor and Kinase Inhibitors

The compound's bifunctional nature makes it an essential building block in medicinal chemistry workflows targeting human GnRH receptors for hormone-dependent conditions, as well as in the synthesis of dual VEGFR-2/FGFR-1 kinase inhibitors .

Agrochemical Bioprotectant Formulation

Based on its quantified minimum inhibitory concentrations against pathogens like Phytophthora megasperma, the compound serves as a valuable lead or targeted additive in the development of agricultural fungicides and bioprotectants [2].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (16.67%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20845-34-5

Dates

Last modified: 08-15-2023

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